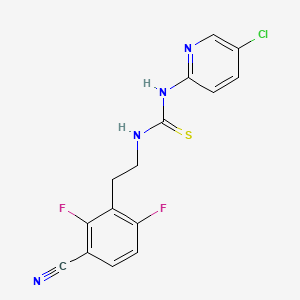
Thiourea, N-(5-chloro-2-pyridinyl)-N'-(2-(3-cyano-2,6-difluorophenyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PT-110 is a platinum-based compound that has garnered significant interest due to its unique properties and applications in various fields, including catalysis and material science. This compound is particularly noted for its high stability and catalytic efficiency, making it a valuable component in industrial processes and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of PT-110 typically involves the use of platinum precursors and specific reaction conditions to achieve the desired structure and properties. One common method is the impregnation technique, where platinum is deposited onto a support material such as titanium dioxide. This method involves dissolving a platinum salt in a solvent, followed by the addition of the support material. The mixture is then subjected to drying and calcination to obtain the final catalyst .
Another approach involves the use of shape-controlled synthesis, where the morphology of the platinum nanocrystals is precisely controlled. This method can involve the use of surfactants and reducing agents to achieve the desired shape and size of the platinum particles .
Industrial Production Methods
In industrial settings, the production of PT-110 often involves large-scale impregnation techniques, where the platinum precursor is uniformly distributed over a support material. This process is optimized to ensure high dispersion and stability of the platinum particles, which are crucial for catalytic applications .
Chemical Reactions Analysis
Types of Reactions
PT-110 undergoes various types of chemical reactions, including:
Substitution: PT-110 can undergo substitution reactions, where ligands on the platinum center are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving PT-110 include hydrogen, oxygen, and carbon monoxide. The reaction conditions often involve elevated temperatures and pressures to achieve optimal catalytic activity .
Major Products
The major products formed from reactions involving PT-110 depend on the specific reaction type. For example, in the oxidation of carbon monoxide, the primary product is carbon dioxide .
Scientific Research Applications
PT-110 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of PT-110 involves its ability to facilitate electron transfer reactions. In catalytic processes, PT-110 provides active sites for the adsorption and activation of reactant molecules. For example, in the oxidation of carbon monoxide, PT-110 adsorbs the carbon monoxide molecule and facilitates its reaction with oxygen to form carbon dioxide . The molecular targets and pathways involved in these reactions are primarily related to the surface properties and electronic structure of the platinum atoms .
Comparison with Similar Compounds
PT-110 is unique compared to other platinum-based compounds due to its high stability and catalytic efficiency. Similar compounds include:
Platinum on carbon: Used in similar catalytic applications but may have different stability and activity profiles.
Platinum-ruthenium alloys: Known for their use in fuel cells but may have different electronic properties and catalytic activities.
Platinum-nickel alloys: These alloys are also used in catalysis but may exhibit different structural and electronic characteristics.
Properties
CAS No. |
181305-20-4 |
|---|---|
Molecular Formula |
C15H11ClF2N4S |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-[2-(3-cyano-2,6-difluorophenyl)ethyl]thiourea |
InChI |
InChI=1S/C15H11ClF2N4S/c16-10-2-4-13(21-8-10)22-15(23)20-6-5-11-12(17)3-1-9(7-19)14(11)18/h1-4,8H,5-6H2,(H2,20,21,22,23) |
InChI Key |
OZXHOQRXBCCXFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=S)NCCC2=C(C=CC(=C2F)C#N)F |
Key on ui other cas no. |
181305-20-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















